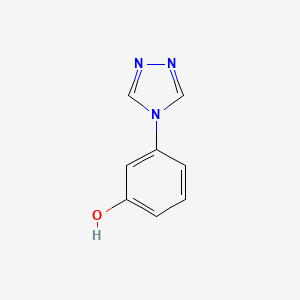![molecular formula C17H19NO B1318303 4-([1,1'-Biphenyl]-4-yloxy)piperidine CAS No. 397278-00-1](/img/structure/B1318303.png)
4-([1,1'-Biphenyl]-4-yloxy)piperidine
概要
説明
4-([1,1’-Biphenyl]-4-yloxy)piperidine is a chemical compound that features a piperidine ring bonded to a biphenyl group through an ether linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The biphenyl group imparts rigidity and stability, while the piperidine ring offers a versatile scaffold for further functionalization.
科学的研究の応用
4-([1,1’-Biphenyl]-4-yloxy)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or mechanical properties.
作用機序
The mechanism of action of piperidine derivatives is complex and depends on the specific derivative and its target. For example, piperidine derivatives have shown anticancer potential against various types of cancers, such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
Safety and Hazards
Piperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a corrosive substance and can cause severe burns and eye damage. In case of skin or eye contact, immediate medical attention is necessary. Additionally, the vapors of piperidine can cause respiratory irritation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,1’-Biphenyl]-4-yloxy)piperidine typically involves the following steps:
Formation of the Biphenyl Ether: The biphenyl ether can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated biphenyl compound in the presence of a palladium catalyst.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for 4-([1,1’-Biphenyl]-4-yloxy)piperidine may involve large-scale Suzuki-Miyaura coupling reactions followed by nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the biphenyl ether to its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like potassium carbonate or sodium hydride facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Biphenyl alcohol derivatives.
Substitution: Functionalized piperidine derivatives with various substituents.
類似化合物との比較
Piperidine: A simpler analog without the biphenyl group, used widely in medicinal chemistry.
Piperazine: Another heterocyclic compound with similar applications but different structural features.
Uniqueness: 4-([1,1’-Biphenyl]-4-yloxy)piperidine is unique due to the presence of both the biphenyl group and the piperidine ring. This combination provides a rigid and stable structure with versatile functionalization possibilities, making it valuable for various applications in research and industry.
特性
IUPAC Name |
4-(4-phenylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)19-17-10-12-18-13-11-17/h1-9,17-18H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQXDIZBRYDJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589359 | |
| Record name | 4-[([1,1'-Biphenyl]-4-yl)oxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397278-00-1 | |
| Record name | 4-[([1,1'-Biphenyl]-4-yl)oxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

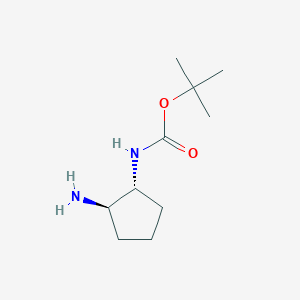
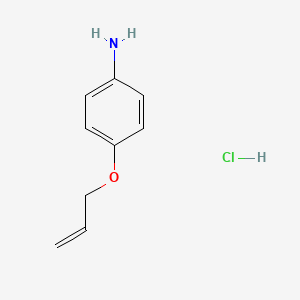
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1318235.png)
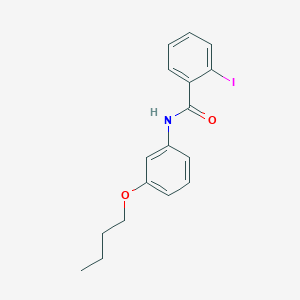

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1318261.png)


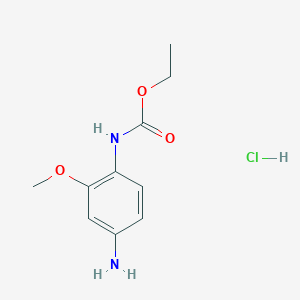
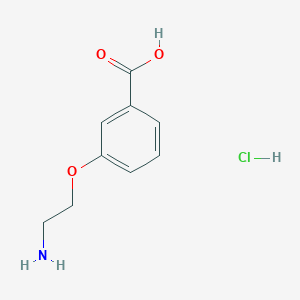
![N-benzyl-N-[(1-benzylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1318277.png)

